molecular formula C15H22N4O B12769908 S6Rgj8D6BQ CAS No. 122423-32-9

S6Rgj8D6BQ

Cat. No.: B12769908
CAS No.: 122423-32-9
M. Wt: 274.36 g/mol
InChI Key: CEKHHTUJXZICRR-UHFFFAOYSA-N
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Description

The compound S6Rgj8D6BQ Emedastine EP Impurity C , is a derivative of 1H-Benzimidazole-1-ethanol. It is characterized by the presence of a hexahydro-4-methyl-1H-1,4-diazepin-1-yl group attached to the benzimidazole ring. The molecular formula of this compound is C15H22N4O and it has a molecular weight of 274.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S6Rgj8D6BQ involves the reaction of 1H-Benzimidazole-1-ethanol with hexahydro-4-methyl-1H-1,4-diazepine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The compound is typically stored as a solid powder at room temperature, with a shelf life of up to three years when stored properly .

Chemical Reactions Analysis

Types of Reactions

S6Rgj8D6BQ: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

S6Rgj8D6BQ: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S6Rgj8D6BQ involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

S6Rgj8D6BQ: can be compared with other benzimidazole derivatives, such as:

    Emedastine: A related compound used as an antihistamine.

    Albendazole: An antiparasitic agent.

    Mebendazole: Another antiparasitic agent.

The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties. Its hexahydro-4-methyl-1H-1,4-diazepin-1-yl group differentiates it from other benzimidazole derivatives, leading to unique interactions and applications .

Biological Activity

Overview of Biological Activity Assessment

Biological activity refers to the effects that a compound has on living organisms, which can include a range of activities such as cytotoxicity, enzyme inhibition, and modulation of cellular processes. Evaluating the biological activity of compounds is crucial in fields like pharmacology and toxicology.

1. Cytotoxicity Testing

Cytotoxicity assays are essential for determining the potential harmful effects of compounds on cells. Various methodologies are employed:

  • Direct Cytotoxicity Assays : These assays measure cell death by assessing membrane integrity.
  • Cell Viability Assays : These assays determine the ability of cells to maintain metabolic functions.
  • Mechanistic Studies : Techniques like TUNEL and comet assays analyze DNA fragmentation and apoptosis pathways.

Table 1: Common Cytotoxicity Assays

Assay Type Description Example Methodologies
Direct CytotoxicityMeasures cell death through membrane integrity lossTrypan Blue exclusion, LDH release assay
Cell ViabilityAssesses metabolic activityMTT assay, WST-1 assay
Mechanistic StudiesInvestigates apoptosis and DNA damageTUNEL assay, comet assay

2. Enzyme Inhibition Studies

Many compounds exert their biological effects by inhibiting specific enzymes. For instance, antidiabetic properties can be evaluated through inhibition of enzymes like α-amylase and α-glucosidase.

Table 2: Enzyme Inhibition Assays

Enzyme Target Activity Assay Type
α-AmylaseBreaks down carbohydratesColorimetric assays
α-GlucosidaseInhibits glucose absorptionFluorometric assays
Tyrosine Phosphatase 1BRegulates insulin signalingColorimetric assays

3. Cellular Mechanisms

Understanding how a compound affects cellular mechanisms is vital. This includes:

  • Glucose Uptake Assays : Measure the ability of compounds to enhance glucose uptake in cells.
  • Insulin Secretion Modulation : Evaluate how compounds influence insulin release from pancreatic cells.

Table 3: Cellular Mechanism Assays

Mechanism Description Methodologies
Glucose UptakeMeasures glucose absorption by cellsBioluminescent assays
Insulin SecretionAssesses insulin release modulationImmunoassays, radioimmunoassays

Case Studies and Research Findings

While specific case studies on "S6Rgj8D6BQ" are not available, extensive research has been conducted on various natural compounds that exhibit significant biological activities. For example:

  • A study evaluated the cytotoxic effects of various natural extracts on cancer cell lines, demonstrating that certain flavonoids exhibited potent cytotoxicity while others showed minimal effects .
  • Research into enzyme inhibitors has highlighted the role of specific phytochemicals in managing diabetes by inhibiting carbohydrate-digesting enzymes .

Properties

CAS No.

122423-32-9

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

2-[2-(4-methyl-1,4-diazepan-1-yl)benzimidazol-1-yl]ethanol

InChI

InChI=1S/C15H22N4O/c1-17-7-4-8-18(10-9-17)15-16-13-5-2-3-6-14(13)19(15)11-12-20/h2-3,5-6,20H,4,7-12H2,1H3

InChI Key

CEKHHTUJXZICRR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC=CC=C3N2CCO

Origin of Product

United States

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